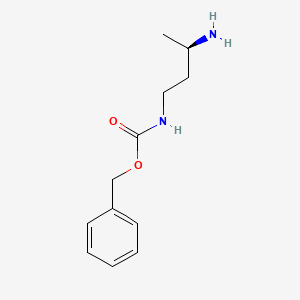

(R)-1-Cbz-amino-butyl-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-3-aminobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEXTNLECRJBLD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCNC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263661 | |

| Record name | Phenylmethyl N-[(3R)-3-aminobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-77-0 | |

| Record name | Phenylmethyl N-[(3R)-3-aminobutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(3R)-3-aminobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Systems in Asymmetric Synthesis of R 1 Cbz Amino Butyl 3 Amine and Analogues

Transition Metal Catalysis

Transition metal complexes, featuring a central metal atom coordinated to chiral ligands, are powerful tools for asymmetric synthesis. They facilitate a variety of transformations with high enantioselectivity and catalytic efficiency.

Nickel catalysis has emerged as a potent method for the asymmetric synthesis of chiral β-amino acid derivatives, which are key analogues. A notable example is the nickel-catalyzed formal hydroamidation of α,β-unsaturated carbonyl compounds. nih.gov This approach utilizes dioxazolones as a stable source of the amino group. The reaction proceeds with high enantioselectivity, successfully amidating a variety of alkyl-substituted olefins conjugated to esters, amides, and ketones at the β-position. nih.gov Mechanistic studies suggest that the reaction involves the migratory olefin insertion of an (amido)(Cl)NiII intermediate, which is generated in situ from the dioxazolone precursor. nih.gov

Table 1: Nickel-Catalyzed Asymmetric Hydroamidation of α,β-Unsaturated Esters

| Entry | Olefin Substrate | Amine Source | Catalyst System | Enantiomeric Ratio (e.r.) | Yield |

|---|---|---|---|---|---|

| 1 | Methyl crotonate | Dioxazolone A | NiCl₂(PCy₃)₂ / (S)-iPr-BOX | >99:1 | High |

| 2 | Ethyl cinnamate | Dioxazolone B | NiCl₂(PCy₃)₂ / (S)-iPr-BOX | 98:2 | High |

Note: This table is a representative summary based on findings in the field and not from a single source.

Ruthenium-based catalysts are widely employed for the asymmetric transfer hydrogenation (ATH) of imines, a direct and atom-economical method for producing chiral amines. sigmaaldrich.comnih.gov This methodology typically involves a ruthenium complex coordinated with a chiral diamine ligand, such as Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). sigmaaldrich.com The hydrogen source is often an alcohol like isopropanol (B130326) or formic acid. nih.gov These systems have demonstrated excellent yields and high enantioselectivities for the reduction of a broad range of imines to their corresponding amines. sigmaaldrich.com Ruthenacycles, which are cyclic compounds containing a ruthenium-carbon bond, have also been developed as efficient catalysts for ATH reactions. nih.gov

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Imines

| Entry | Imine Substrate | Catalyst | Ligand | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | N-Phenylacetophenone imine | [RuCl₂(p-cymene)]₂ | (S,S)-Ts-DPEN | >98% |

| 2 | 2-Methylquinoxaline | [RuCl₂(p-cymene)]₂ | (S,S)-Ts-DPEN | 95% |

Note: This table summarizes typical results reported for Ru-catalyzed ATH of various imines. sigmaaldrich.com

Copper(I)-catalyzed reactions provide a powerful means to synthesize chiral 1,2-diamine derivatives through the asymmetric α-addition of ketimines to aldimines. nih.govresearchgate.net This approach enables the construction of vicinal diamines with high diastereoselectivity and enantioselectivity. nih.gov The success of this reaction often relies on the use of an electron-withdrawing group on the ketimine precursor, which facilitates the formation of a key copper(I) intermediate. nih.govresearchgate.net A variety of aromatic, heteroaromatic, and aliphatic aldimines are suitable substrates for this transformation. nih.gov Furthermore, copper catalysts, often paired with chiral bisphosphine ligands, are effective in the direct asymmetric alkynylation of ketoimines, yielding tetrasubstituted propargylamines which are versatile precursors to chiral amine analogues. pnas.orgacs.org

Palladium catalysis is versatile and widely used in amine synthesis through several key reactions.

C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry, enabling the palladium-catalyzed cross-coupling of amines with aryl halides or triflates to form C-N bonds. mychemblog.combeilstein-journals.orguwindsor.ca This reaction is crucial for synthesizing aryl amine analogues and employs a palladium precursor with a suitable phosphine (B1218219) ligand and a base. mychemblog.comuwindsor.ca

Hydrogenolysis: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenolysis of protecting groups, particularly the carbobenzoxy (Cbz) group. missouri.eduorganic-chemistry.org This deprotection step is essential in the final stages of synthesizing the target molecule, (R)-1-Cbz-amino-butyl-3-amine, to reveal the free amine. The efficiency of this process depends on catalyst properties such as particle size and distribution on the carbon support. nih.gov

Asymmetric Hydrogenation: Palladium complexes with chiral phosphine ligands can catalyze the asymmetric hydrogenation of imines to produce chiral amines with excellent enantioselectivity. nih.govdicp.ac.cndicp.ac.cn This method is highly efficient for converting prochiral imines into valuable enantioenriched amine products. dicp.ac.cn

As a more sustainable and earth-abundant alternative to precious metals like ruthenium and palladium, iron-based catalysts have gained significant attention. Iron(II) complexes have been successfully applied in the asymmetric transfer hydrogenation of imines, providing a greener route to enantioenriched amines with high yields and enantiopurity. nih.gov Chiral iron(II) complexes, for instance those with bisoxazoline (BOX) ligands, have also been shown to catalyze enantioselective C-N bond-forming reactions such as intramolecular aminohydroxylation. brandeis.edu Additionally, simple iron salts like iron(II) sulfate can catalyze multicomponent reactions to afford Cbz-protected amines. organic-chemistry.org

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.gov This field has expanded rapidly, offering powerful strategies for the synthesis of chiral amines and their precursors.

For the synthesis of chiral amino compounds, several organocatalytic approaches are relevant:

Conjugate Addition: Chiral organocatalysts can promote the conjugate addition of amines or their surrogates to α,β-unsaturated compounds, leading to β-amino acid derivatives. nih.gov

Aza-Henry Reaction: The enantioselective aza-Henry (nitro-Mannich) reaction, often catalyzed by bifunctional organocatalysts like thioureas, allows for the addition of nitroalkanes to imines, producing chiral β-nitro-amines which are precursors to vicinal diamines. rsc.org

Transfer Hydrogenation: Organocatalytic transfer hydrogenation of C=N bonds, for example using Hantzsch esters as the hydrogen source in the presence of a chiral Brønsted acid, provides a metal-free method for the asymmetric reduction of imines. rsc.org

Aldol and Mannich Reactions: Proline and its derivatives are classic organocatalysts for asymmetric aldol and Mannich reactions, which can be used to construct the carbon backbone and introduce stereocenters in precursors to chiral amines. researchgate.net

These non-metallic systems offer advantages in terms of cost, low toxicity, and stability, making them attractive for large-scale synthesis. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) |

| Bisoxazoline (BOX) |

| Palladium on carbon (Pd/C) |

| Carbobenzoxy (Cbz) |

| Isopropanol |

| Formic acid |

| Dioxazolone |

| Hantzsch ester |

Proline-Catalyzed Mannich Reactions for Amino Alcohol Precursors

The amino acid L-proline has emerged as a powerful organocatalyst for a variety of asymmetric transformations. 20.210.105 One of its most significant applications is in the direct asymmetric three-component Mannich reaction, which brings together a ketone, an aldehyde, and an amine to form β-amino carbonyl compounds. nih.govunivie.ac.at These products are valuable precursors to 1,2-amino alcohols, which are structurally related to the target compound. nih.gov

The catalytic cycle is believed to involve the formation of an enamine intermediate from the reaction of proline with a ketone or aldehyde. This enamine then attacks an imine, generated in situ from the aldehyde and amine, in a highly stereocontrolled fashion. 20.210.105 The use of acetaldehyde as the nucleophile in these reactions has been shown to produce β-amino aldehydes with very high enantioselectivities. 20.210.105 This protocol is notable for its operational simplicity and the use of a readily available, inexpensive catalyst. elsevierpure.com The reaction can be optimized by adjusting the catalyst structure and reaction conditions to achieve excellent enantio-, diastereo-, regio-, and chemoselectivities. nih.gov The resulting β-amino aldehydes can then be reduced to furnish the desired chiral amino alcohol precursors. elsevierpure.com

Table 1: Proline-Catalyzed Asymmetric Mannich Reaction Performance

| Donor | Acceptor (Imine) | Catalyst | Solvent | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) |

| Acetone | N-PMP-protected imine of p-nitrobenzaldehyde | L-Proline | DMSO | 95:5 | 96% |

| Cyclohexanone | N-PMP-protected imine of benzaldehyde | L-Proline | Dioxane | >99:1 | 94% |

| Acetaldehyde | N-Boc-protected imine of p-methoxyphenyl | L-Proline | Dioxane | - | >99% |

| Propanal | N-Boc-protected imine of p-chlorophenyl | L-Proline | Dioxane | 96:4 | >99% |

Note: Data is illustrative of typical results found in the literature for proline-catalyzed Mannich reactions. PMP = p-methoxyphenyl, Boc = tert-butoxycarbonyl.

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids (CPAs) have become a cornerstone of asymmetric Brønsted acid catalysis. rsc.org These catalysts, typically derived from BINOL or similar axially chiral scaffolds, possess a bifunctional nature; the acidic proton can activate electrophiles, such as imines, while the basic phosphoryl oxygen can orient the nucleophile. beilstein-journals.org This dual activation within a well-defined chiral pocket allows for high levels of stereocontrol in a wide range of reactions, including the synthesis of chiral amines. beilstein-journals.orgresearchgate.net

In the context of synthesizing this compound analogues, CPAs can catalyze the enantioselective addition of nucleophiles to imines (a Mannich-type reaction). beilstein-journals.org The catalyst forms a hydrogen-bond-mediated ion pair with the imine, rendering one of its enantiotopic faces more susceptible to nucleophilic attack. The steric environment created by the bulky substituents on the chiral backbone of the CPA dictates the facial selectivity of the addition. beilstein-journals.org This methodology has been successfully applied to asymmetric hydroaminations, multicomponent reactions, and additions to heteroaromatic systems, showcasing its versatility in producing enantioenriched amines. researchgate.net

Table 2: Representative CPA-Catalyzed Asymmetric Reactions for Amine Synthesis

| Reaction Type | Electrophile | Nucleophile | CPA Catalyst | Enantiomeric Excess (ee) |

| N-alkylation | N-acyl aza-p-QM | Indole | (S)-TRIP | up to 95% |

| SN1 reaction | Ferrocenylethyl ether | o-nitrobenzenesulfonamide | (R)-TRIP derivative | up to 95% |

| [4+2] Cycloaddition | Dienes | Methyl diazoacetate | (R)-CPA | High (computationally predicted) rsc.org |

Note: Data compiled from recent developments in CPA catalysis. researchgate.net aza-p-QM = aza-para-quinone methide. TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Chiral Diamine Ligands in Small Molecule Biomimetic Asymmetric Catalysis

Chiral diamines are privileged ligands in asymmetric catalysis, capable of coordinating to metal centers or acting as organocatalysts to induce chirality. chemrxiv.orgresearchgate.net Recent research has focused on developing small molecule catalysts that mimic the function of enzymes, balancing high efficiency and selectivity with broad substrate compatibility. chemrxiv.orgresearchgate.net Chiral diamine catalysts have been designed to facilitate asymmetric addition reactions in environmentally benign solvents like water, affording products with excellent yields and enantiomeric ratios. chemrxiv.orgresearchgate.net

These pluripotent ligands have demonstrated good reactivity and enantioselectivity across various reaction types. researchgate.net In the synthesis of 1,2-diamines, for example, chiral diamine-derived ligands have been used in the rhodium-catalyzed ring-opening of azabenzonorbornadienes with amine nucleophiles, yielding products with up to 99% ee. rsc.org The principle relies on the formation of a chiral complex where the diamine ligand controls the spatial arrangement of the reactants, directing the incoming nucleophile to one face of the electrophile. This biomimetic approach is anticipated to enable the development of catalysts for challenging green stereoselective transformations. chemrxiv.orgresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis in Enantioselective Reactions

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to induce umpolung, or polarity reversal, of aldehydes. beilstein-journals.org This reactivity is harnessed to generate acyl anion equivalents, known as Breslow intermediates, which can act as potent nucleophiles. beilstein-journals.orgresearchgate.net While traditionally known for catalyzing the benzoin reaction, NHC catalysis has been expanded to include enantioselective Mannich-type reactions for the synthesis of β-amino acid derivatives. nih.gov

In a novel catalytic concept, an NHC adds to an α-aryloxyaldehyde, which then eliminates a phenoxide anion to generate a catalytically active enolate. nih.gov This enolate can then add to an imine in a highly enantioselective manner. The catalyst is regenerated when the phenoxide anion "rebounds" to acylate the intermediate, releasing the NHC and forming an activated ester product. nih.gov This strategy provides access to valuable β-amino carbonyl compounds, which are direct precursors to molecules like this compound, with high yields and enantioselectivity. nih.gov

Table 3: NHC-Catalyzed Enantioselective Mannich Reaction of α-Aryloxyaldehydes with Tosyl Imines

| Aldehyde Substituent | Imine Substituent | Yield | Enantiomeric Excess (ee) |

| H | Phenyl | 92% | 99% |

| H | 4-Methoxyphenyl | 91% | 99% |

| H | 4-Bromophenyl | 95% | 98% |

| H | 2-Naphthyl | 94% | 99% |

Source: Data from a study on NHC-catalyzed enantioselective Mannich reactions. nih.gov

Prolinamide-based Organocatalysts for Imine Reduction

Prolinamide-based organocatalysts, derived from the natural amino acid proline, are widely used due to their structural modularity, low toxicity, and effectiveness in a range of asymmetric transformations. researchgate.net The pyrrolidine scaffold is a key feature that enables high stereocontrol in reactions such as aldol and Michael additions. researchgate.net

A crucial strategy for synthesizing chiral amines is the asymmetric reduction of prochiral imines. While direct examples of prolinamide catalysts for this specific transformation are emerging, the field of biocatalysis provides a powerful proof of concept using imine reductases (IREDs). nih.govnih.gov These enzymes catalyze the asymmetric reduction of cyclic imines to produce chiral amines with high activity and enantioselectivity. nih.govnih.gov For instance, an (R)-imine reductase from Streptomyces sp. has been used as a whole-cell biocatalyst for the reduction of various cyclic imines, achieving excellent conversions and enantiomeric excesses often exceeding 98%. nih.gov A preparative-scale synthesis of the alkaloid (R)-coniine was demonstrated using this method, yielding the product in 90% yield and 99% ee. nih.gov This highlights the potential for developing small-molecule organocatalysts, such as those based on prolinamides, that can mimic this highly selective reduction.

Table 4: Asymmetric Reduction of Cyclic Imines using an (R)-Imine Reductase Biocatalyst

| Substrate (Imine) | Product (Amine) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| 2-Methyl-1-pyrroline | (R)-2-Methylpyrrolidine | >98 | >98 (R) |

| 2-Phenyl-1-pyrroline | (R)-2-Phenylpyrrolidine | >98 | 91 (R) |

| 2-Propyl-3,4,5,6-tetrahydropyridine | (R)-Coniine | >98 | >98 (R) |

| 2-(4-Chlorophenyl)-1-pyrroline | (R)-2-(4-Chlorophenyl)pyrrolidine | >98 | 98 (R) |

Source: Data from a study on an (R)-Imine Reductase Biocatalyst. nih.govnih.gov

Hybrid and Heterogeneous Catalysis

Silica-Supported Catalysts for Intramolecular Cyclization

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages, including simplified product purification and catalyst recyclability. Silica (B1680970) is a common support material due to its high surface area, stability, and ease of functionalization. frontiersin.org

Silica-supported perchloric acid (HClO₄-SiO₂) has been developed as an eco-friendly, metal-free Brønsted acid catalyst for the intramolecular cyclization of N-Cbz-protected diazoketones. frontiersin.orgresearchgate.net This reaction provides an efficient route to 1,3-oxazinane-2,5-diones, which are heterocyclic analogues of the target compound's backbone. frontiersin.org The proposed mechanism involves protonation of the diazo compound by the supported acid, followed by the intramolecular nucleophilic attack of the Cbz-carbamate's carbonyl oxygen to displace nitrogen gas. researchgate.net This protocol is noted for its mild conditions, short reaction times, and good to excellent yields (up to 90%). frontiersin.orgresearchgate.net The use of a supported catalyst avoids work-up procedures before purification, aligning with the principles of green chemistry. frontiersin.org

Table 5: Optimization of Silica-Supported HClO₄ for Intramolecular Cyclization

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | H₂SO₄ (10) | Benzyl (B1604629) alcohol | 24 | 27 |

| 2 | HClO₄ (10) | Benzyl alcohol | 24 | 35 |

| 3 | HClO₄-SiO₂ (10) | Benzyl alcohol | 24 | 75 |

| 4 | HClO₄-SiO₂ (10) | Methanol (B129727) | 1 | 83 |

Source: Data from a study on silica-supported acid catalysis. frontiersin.orgresearchgate.net

Lack of Specific Research on Supported Metal Catalysts for Asymmetric Synthesis of this compound

A thorough review of available scientific literature reveals a significant gap in detailed research specifically applying supported metal catalysts, such as Palladium on carbon (Pd/C), for the direct asymmetric synthesis of this compound and its close analogues. While supported palladium catalysts are extensively used in synthetic organic chemistry, their application in this specific context is not well-documented in published studies.

Homogeneous palladium catalysts, which are dissolved in the reaction mixture, are more commonly cited for asymmetric hydrogenations of imines to produce chiral amines. These systems rely on complex chiral ligands coordinated to the palladium center to induce stereoselectivity. In contrast, heterogeneous catalysts like Pd/C, which are solid supports impregnated with metal, typically lack the intricate chiral environment needed for direct enantioselective synthesis from achiral precursors.

A plausible, though currently unsubstantiated, strategy for utilizing a supported catalyst like Pd/C would involve a diastereoselective hydrogenation. This approach would necessitate the prior synthesis of a chiral, unsaturated precursor to the target molecule. In such a scenario, the stereochemistry of the final product would be directed by the pre-existing chiral center in the starting material, allowing for the use of a standard, non-chiral heterogeneous catalyst for the reduction step (e.g., hydrogenation of a carbon-carbon or carbon-nitrogen double bond). However, specific research detailing the synthesis of such a precursor and its subsequent diastereoselective reduction using Pd/C to yield this compound is not available in the reviewed literature.

Consequently, a data-driven article with detailed research findings and interactive tables on the use of supported metal catalysts for this specific asymmetric synthesis cannot be generated at this time due to the absence of requisite primary research in the field.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Mechanisms

Understanding the reaction pathways is fundamental to developing efficient and selective syntheses. For chiral 1,3-diamines, several mechanistic avenues are explored, involving highly reactive intermediates and carefully orchestrated transition states to ensure the desired stereochemical outcome.

The formation of carbon-nitrogen bonds can be achieved through various reactive intermediates, with metal-nitrenoids being particularly prominent in modern synthetic chemistry.

Metal-Nitrenoid Intermediates: Transition metal-catalyzed nitrene transfer represents a powerful strategy for C-N bond formation. rsc.org In this process, a metal complex reacts with a nitrogen source (like an azide (B81097) or dioxazolone) to generate a transient metal-nitrenoid species. nih.govnih.gov This electrophilic intermediate can then undergo insertion into a C-H bond to form an amine or add across an alkene to yield an aziridine (B145994). rsc.org For the synthesis of a chiral diamine, a plausible route involves the stereoselective insertion of a nitrene into a prochiral C-H bond, guided by a chiral catalyst. libretexts.org Catalysts based on rhodium, ruthenium, silver, and iron have been extensively studied for this purpose. libretexts.orgacs.org The mechanism is believed to proceed via an in situ-formed iodonium (B1229267) ylide that generates the reactive metal-nitrenoid in the presence of the metal catalyst. libretexts.org The choice of metal and the ligand architecture are crucial for controlling the reactivity and selectivity of the nitrenoid intermediate. rsc.orgacs.org

Alkyl-Chromium Intermediates: Chromium-based catalysts have also emerged as effective tools for C-N bond formation. nih.gov One notable mechanism is the "borrowing hydrogen" or "hydrogen autotransfer" process, which is particularly relevant for the alkylation of amines using alcohols. nih.govnih.gov In this catalytic cycle, the chromium complex transiently dehydrogenates an alcohol to form an aldehyde or ketone. This carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the chromium-hydride species generated in the initial step, thus forming the new C-N bond and regenerating the catalyst. nih.gov While this pathway does not typically involve a stable alkyl-chromium species that acts as a nucleophile for C-N bond formation, it represents a key mechanistic role for chromium in facilitating amine alkylation under sustainable conditions. nih.gov

The stereochemical outcome of an asymmetric reaction is determined at the transition state of the stereodetermining step. The synthesis of the (R)-enantiomer of 1-Cbz-amino-butyl-3-amine would rely on a catalyst or chiral auxiliary that energetically favors the transition state leading to this specific isomer.

Analysis of these transition states, often supported by computational studies, reveals that non-covalent interactions between the substrate and the chiral catalyst are critical for stereo-differentiation. researchgate.net These interactions can include hydrogen bonding, steric repulsion, and π-π stacking, which lock the substrate into a specific conformation. researchgate.netresearchgate.net For instance, in a chiral phosphoric acid-catalyzed reaction, the catalyst can act as a bifunctional scaffold, activating the electrophile and orienting the nucleophile through a network of hydrogen bonds, thereby controlling the facial selectivity of the attack. researchgate.net The energy difference between the diastereomeric transition states, even if only a few kcal/mol, is sufficient to ensure the formation of one enantiomer in high excess. nih.gov

| Interaction Type | Favorable for (R)-Isomer TS | Disfavorable for (S)-Isomer TS | Rationale for Stereocontrol |

|---|---|---|---|

| Steric Hindrance | Minimal steric clash between the substrate's side chain and the catalyst's bulky directing group. | Significant steric repulsion between the substrate's side chain and the catalyst's bulky group. | The transition state leading to the (S)-isomer is destabilized due to higher steric strain. |

| Hydrogen Bonding | Optimal alignment of donor-acceptor groups (e.g., amine, carbonyl) with the chiral catalyst. | Poor alignment, leading to weaker or absent hydrogen bonds. | The (R)-isomer's transition state is stabilized by a well-organized hydrogen-bond network. |

| π-π Stacking | Favorable interaction between an aromatic ring on the substrate (e.g., Cbz group) and an aromatic moiety on the catalyst. | No favorable aromatic interactions or repulsive interactions. | Stabilization through π-π stacking lowers the energy of the transition state for the (R)-isomer. |

While ionic pathways are common, radical-based reactions offer complementary methods for amine chemistry. The functionalization of amines can proceed through the formation of aminium radical cations or α-amino radicals. However, a particularly relevant radical pathway for a molecule like (R)-1-Cbz-amino-butyl-3-amine involves the Cbz protecting group itself. It has been demonstrated that N-Cbz derivatives can be deprotected under radical conditions. researchgate.net For example, tributylstannyl radicals can promote the cleavage of the Cbz group from amides and nitrogen heterocycles. More recent methods utilize visible-light photoredox catalysis, where an excited photocatalyst transfers an electron to the benzene (B151609) ring of the Cbz group, generating a radical anion. This intermediate then undergoes mesolytic cleavage of the benzylic C-N bond, releasing a benzyl (B1604629) radical and the deprotected amine. researchgate.net While this pertains to deprotection rather than functionalization of the core structure, it highlights a key radical-mediated transformation that the molecule can undergo.

Computational Chemistry and Modeling Studies

Computational methods have become indispensable for predicting and rationalizing the outcomes of complex organic reactions, providing insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. nih.gov It allows for the detailed mapping of reaction energy profiles, including the characterization of reactants, intermediates, transition states, and products. researchgate.net For the synthesis of this compound, DFT calculations could be employed to compare different potential mechanistic pathways and to understand the origin of stereoselectivity. nih.govscholaris.ca

By calculating the Gibbs free energy of activation (ΔG‡) for the transition states leading to the (R) and (S) enantiomers, the enantiomeric ratio (er) can be predicted. The pathway with the lower activation barrier will be kinetically favored. acs.org These calculations can rationalize why a particular chiral catalyst is effective, revealing the specific non-covalent interactions that stabilize the favored transition state. nih.govnih.gov

| Species (Hypothetical Reaction) | Pathway to (R)-Isomer (Relative Energy, kcal/mol) | Pathway to (S)-Isomer (Relative Energy, kcal/mol) | Comment |

|---|---|---|---|

| Reactant Complex | 0.0 | +0.5 | The initial catalyst-substrate complex for the (R)-pathway is slightly more stable. |

| Transition State (TS) | +12.1 | +14.5 | The activation barrier for the (R)-pathway is 2.4 kcal/mol lower, indicating high selectivity. |

| Intermediate | -5.2 | -3.0 | The intermediate formed en route to the (R)-product is more stable. |

| Product Complex | -15.8 | -15.6 | The final product complexes have similar thermodynamic stability. |

Molecular modeling encompasses a range of computational techniques, from molecular mechanics to quantum mechanics, used to build and analyze three-dimensional models of molecules and their interactions. nih.gov In the context of asymmetric synthesis, molecular modeling is crucial for visualizing the catalyst-substrate complexes in the transition state. scholaris.ca These models help chemists understand the structural and electronic factors that govern stereoselectivity.

Furthermore, recent advances have integrated molecular modeling with machine learning to predict the outcome of stereoselective reactions. arxiv.orgnih.gov By training algorithms on existing experimental data, these models can learn the complex relationships between the structure of the substrate, catalyst, and reagents, and the resulting enantioselectivity. arxiv.org This predictive power allows for the in silico screening of numerous potential catalysts and reaction conditions, accelerating the discovery and optimization of highly selective transformations for synthesizing target molecules like this compound. nih.govarxiv.org

| Chiral Ligand (Hypothetical) | Key Structural Feature | Predicted Enantiomeric Excess (% ee) | Experimental Enantiomeric Excess (% ee) |

|---|---|---|---|

| Ligand A | Bulky Phenyl Groups | 85% (R) | 82% (R) |

| Ligand B | Electron-donating Methoxy Groups | 70% (R) | 68% (R) |

| Ligand C | Rigid Bicyclic Scaffold | 98% (R) | 97% (R) |

| Ligand D (Achiral) | None | 0% | 0% (Racemic) |

Kinetic Studies and Dynamic Kinetic Resolution in Stereoselective Transformations

The synthesis of enantiomerically pure compounds from racemic mixtures is a cornerstone of modern pharmaceutical and chemical manufacturing. While classical kinetic resolution (KR) is a valuable technique, it is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org Dynamic kinetic resolution (DKR) overcomes this limitation by integrating a rapid, in-situ racemization of the slower-reacting enantiomer with the kinetic resolution process. wikipedia.orgmdpi.com This concurrent racemization allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product. mdpi.com

Although specific DKR studies centered on this compound are not extensively detailed in the literature, the principles of DKR are highly applicable to its synthesis, particularly through chiral precursors like racemic β-(Cbz-amino) ketones. The process typically relies on the substrate's ability to undergo facile epimerization at one of its stereocenters under the reaction conditions. nih.gov

A common and highly effective DKR strategy is the combination of enzymatic resolution with transition-metal-catalyzed racemization. rsc.org In a hypothetical DKR approach to a precursor of this compound, a racemic alcohol could be acylated using a lipase (B570770), such as Candida antarctica lipase B (CALB), which selectively acylates one enantiomer. Simultaneously, a ruthenium-based catalyst, like a Shvo complex, can racemize the unreacted alcohol enantiomer, continuously feeding it back into the enzymatic resolution cycle. This chemoenzymatic approach has been successfully applied to the DKR of various amines and alcohols, achieving high yields and excellent enantioselectivity. rsc.org

| Catalyst System | Substrate Type | Transformation | Yield | Enantiomeric Excess (ee) | Ref |

| Lipase PS-IM / Ru Catalyst | Racemic 3-hydroxy-pyrrolidine | Acetylation | 87% | 95% | rsc.org |

| Lipase (PSL) / Et₃N | Racemic Acyloin | Acetylation | 75% | 97% | wikipedia.org |

| Chiral Diamine Ligand | Racemic N-Boc-2-lithiopyrrolidine | Silylation | 54% | 92% | rsc.org |

| Ir/f-PNNO Complex | Racemic 2,3-diamino-1,4-diones | Asymmetric Hydrogenation | >99% | >99% | researchgate.net |

Furthermore, dynamic kinetic asymmetric transformations (DYKAT) have been employed for the synthesis of vicinal diamines from racemic nitroepoxides. In this process, a chiral amine opens the epoxide ring, and the resulting intermediate mixture of α-aminoimines epimerizes. A subsequent stereoselective reduction funnels the mixture to a single diastereomer with high enantiomeric purity. acs.org This highlights how a dynamic process can effectively control the stereochemical outcome, a strategy directly relevant to the synthesis of complex diamines like this compound.

Diastereoselective vs. Enantioselective Control in Chiral Synthesis

The synthesis of a molecule with multiple stereocenters, such as this compound, presents two distinct challenges: controlling the relative orientation of the stereocenters (diastereoselective control) and establishing the absolute three-dimensional arrangement of each one (enantioselective control). A comprehensive synthetic strategy must address both aspects to yield a single, desired stereoisomer.

Diastereoselective Control

Diastereoselective control typically involves a reaction where a pre-existing stereocenter on the substrate molecule influences the creation of a new stereocenter. A common strategy for synthesizing 1,3-amino alcohols and 1,3-diamines is the stereoselective reduction of a β-amino ketone precursor. The outcome of such reductions can be highly dependent on the nature of the protecting groups on the nitrogen atom and the choice of reducing agent, allowing for selective access to either syn or anti diastereomers. nih.gov

For instance, the reduction of β-amino ketones with samarium(II) iodide (SmI₂) demonstrates a remarkable divergence in selectivity based on the nitrogen protecting group. N-acyl protected β-amino ketones predominantly yield syn-1,3-amino alcohols, whereas N-aryl protected substrates give the anti-1,3-amino alcohols with high selectivity. nih.gov This control is attributed to the formation of different chelated intermediates during the reduction process.

Similarly, catalytic hydrogenation methods offer complementary diastereoselectivity. Asymmetric transfer hydrogenation (ATH) of N-PMP-protected β-amino ketones using an Iridium catalyst and 2-propanol as the hydrogen source selectively produces anti-γ-amino alcohols. In contrast, asymmetric hydrogenation with molecular hydrogen (H₂) catalyzed by a Rhodium-BINAP complex affords the corresponding syn-γ-amino alcohols with excellent diastereoselectivity. rsc.org

| Substrate | Reagent/Catalyst | Major Diastereomer | Diastereomeric Ratio (dr) | Ref |

| N-Acyl β-amino ketone | SmI₂ | syn | Moderate to High | nih.gov |

| N-Aryl β-amino ketone | SmI₂ | anti | High | nih.gov |

| N-PMP β-amino ketone | Ir/Amino Acid Amide (ATH) | anti | >95:5 | rsc.org |

| N-PMP β-amino ketone | Rh/BINAP (H₂) | syn | >95:5 | rsc.org |

Enantioselective Control

Enantioselective control is achieved when chirality is introduced into a prochiral molecule from an external chiral source, such as a catalyst, ligand, or auxiliary, thereby creating a specific enantiomer. This approach establishes the absolute stereochemistry of the product.

In the synthesis of chiral 1,3-diamines, copper-catalyzed asymmetric Henry reactions have been performed using chiral 1,3-diamines as ligands. The structure of the ligand, particularly the substituents on the amino groups, directly controls the enantioselectivity of the resulting β-nitroalcohol product, a versatile precursor to amino alcohols and diamines. nih.gov

Another powerful method involves the use of chiral auxiliaries. The diastereoselective reduction of N-tert-butanesulfinylketimines is a well-established route to chiral amines. The sulfinyl group acts as a potent chiral director, and its influence, combined with steric effects from other substituents, can lead to the formation of 1,3-diamines with very high diastereoselectivity. acs.org The auxiliary can then be removed to furnish the desired enantiomerically enriched diamine. This method effectively translates enantioselective control (from the auxiliary) into a diastereoselective reaction, which is then converted back to an enantiomerically pure product.

| Reaction Type | Chiral Source | Substrate | Yield | Enantiomeric Excess (ee) | Ref |

| Henry Reaction | Chiral 1,3-diamine ligand | Benzaldehyde, Nitromethane | up to 98% | up to 91% | nih.gov |

| Reduction | N-tert-butanesulfinyl auxiliary | Diaryl ketimine | High | High (as dr) | acs.org |

Ultimately, the efficient synthesis of a specific stereoisomer like this compound often relies on a carefully designed sequence that employs both enantioselective methods to set the initial absolute stereochemistry and diastereoselective reactions to control the formation of subsequent stereocenters relative to the first.

Applications of R 1 Cbz Amino Butyl 3 Amine As a Chiral Intermediate and Building Block

In Medicinal Chemistry and Pharmaceutical Synthesis

The structural motif of chiral amines is fundamental to a vast number of pharmaceuticals and biologically active compounds, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment nih.gov. As a protected chiral diamine, (R)-1-Cbz-amino-butyl-3-amine is a key precursor for introducing stereospecificity and functionality into drug candidates.

Chiral amines are crucial components in a wide array of natural products and pharmaceuticals nih.gov. The synthesis of enantiomerically pure compounds is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological effects. This compound provides a reliable source of chirality for the synthesis of more complex molecules. The carbobenzyloxy (Cbz) protecting group is stable under many reaction conditions but can be removed cleanly, typically through hydrogenation, allowing for further synthetic manipulations vectorlabs.com. This makes Cbz-protected amines like this compound ideal intermediates in multi-step syntheses of pharmaceutical agents. Biocatalytic processes are increasingly used to prepare such chiral intermediates for the pharmaceutical industry, highlighting the demand for efficient and stereoselective synthetic methods nih.gov.

Peptides are important biological molecules, but their therapeutic use can be limited by issues such as poor metabolic stability and low membrane permeability nih.gov. Peptidomimetics are analogs designed to mimic the structure and function of natural peptides while overcoming these limitations nih.gov. The incorporation of non-proteinogenic amino acids and unique structural motifs is a key strategy in developing these improved therapeutic candidates acs.orgmdpi.com.

This compound serves as a valuable building block in this area. The Cbz group is a well-established protecting group in peptide synthesis, preventing unwanted side reactions at the amine terminus while the peptide chain is assembled vectorlabs.com. The diamine structure of this compound allows it to be incorporated into peptide backbones or used to create novel side chains, thereby modifying the conformation, stability, and biological activity of the resulting peptide analog.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 949916-64-7 | cusabio.comsigmaaldrich.com |

| Molecular Formula | C12H18N2O2 | cusabio.com |

| Molecular Weight | 222.29 g/mol | sigmaaldrich.com |

| IUPAC Name | benzyl (B1604629) (3S)-3-aminobutylcarbamate | sigmaaldrich.com |

| Physical Form | Yellow Liquid | sigmaaldrich.com |

Chiral amine derivatives are core components of many drugs targeting the central nervous system and other therapeutic areas. For instance, various 1,4-bis(3-aminoalkyl)piperazine derivatives, which are structurally related to diamines, have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease google.com. These compounds have been shown to modulate the metabolism of the Amyloid Precursor Protein (APP), a key factor in the pathology of the disease google.com. The defined stereochemistry and spacing between the amino groups in this compound make it a suitable starting material for the synthesis of novel, structurally precise molecules aimed at such biological targets. Furthermore, chiral 1,2-amino alcohols are prevalent motifs in drugs used to treat cardiovascular conditions and respiratory diseases, demonstrating the broad therapeutic relevance of chiral amine-containing scaffolds acs.org.

Cyclic diamines like piperidine and azepane derivatives are frequently used as semi-rigid, bifunctional linkers in medicinal chemistry semanticscholar.org. They are core structures in valuable pharmaceutical drugs. The synthesis of these rings in an enantiomerically pure form is a significant challenge.

Recent biocatalytic research has demonstrated the successful synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using multi-enzyme cascades rsc.orgnih.govmanchester.ac.uk. These processes utilize N-Cbz-protected amino alcohols as starting materials. The enzymes, including galactose oxidase and imine reductase, are capable of tolerating bulky protecting groups like Cbz, which are necessary for subsequent coupling chemistries in pharmaceutical synthesis semanticscholar.org. A one-pot reaction streamlines the process and prevents the racemization of key intermediates, leading to products with high enantiopurity rsc.orgnih.govmanchester.ac.uk. This compound is an analogous building block that can be used in similar cyclization strategies to create other substituted heterocyclic systems that are central to drug design.

| Starting Material Class | Enzyme Cascade | Product Scaffold | Significance | Reference |

|---|---|---|---|---|

| N-Cbz-protected L-ornithinol | Galactose Oxidase & Imine Reductase | L-3-N-Cbz-aminopiperidine | Core of various pharmaceutical drugs | rsc.orgnih.govresearchgate.net |

| N-Cbz-protected L-lysinol | Galactose Oxidase & Imine Reductase | L-3-N-Cbz-aminoazepane | Valuable intermediate for APIs | rsc.orgnih.govresearchgate.net |

As Chiral Ligands and Auxiliaries in Asymmetric Synthesis

Beyond its role as a direct precursor to drug molecules, this compound is a valuable component in the toolkit of asymmetric synthesis, where it can be used to create chiral ligands that guide the stereochemical outcome of chemical reactions.

Transition metal-catalyzed reactions are powerful tools for forming chemical bonds, and when paired with a chiral ligand, these reactions can be made highly enantioselective acs.org. Chiral ligands coordinate to the metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other.

Amino acids and their derivatives are readily available sources of chirality for ligand design mdpi.com. The design and synthesis of modular chiral ligands allow for the fine-tuning of metal complexes to create highly active and efficient catalysts nih.govacs.org. The two amine groups in this compound can be differentially functionalized to create bidentate or polydentate ligands. For example, the free amine can be converted into a phosphine (B1218219) to create aminophosphine ligands, which are effective in a range of metal-catalyzed reactions rsc.org. The stereocenter inherent in the molecule ensures the chirality of the resulting ligand, which is essential for inducing asymmetry in catalytic transformations such as asymmetric hydrogenation, allylic substitution, and cross-coupling reactions nih.govrsc.org.

Role as Chiral Auxiliaries in Inducing Enantioselectivity

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. While the direct application of this compound as a chiral auxiliary in well-documented, named reactions is not extensively reported in publicly available literature, its structural motifs are analogous to other chiral amines and amino alcohols that have proven effective in inducing enantioselectivity in various transformations.

The presence of the chiral center at the 3-position of the butyl chain in this compound allows for the creation of a chiral environment around a reactive center. This steric and electronic influence can direct the approach of a reagent from a specific face of the substrate, leading to the preferential formation of one diastereomer over the other.

For instance, in diastereoselective alkylation reactions , a common strategy in asymmetric synthesis, a chiral auxiliary is typically attached to a carbonyl compound to form a chiral enolate. The subsequent alkylation of this enolate is then directed by the chiral auxiliary. While specific data for this compound in this role is scarce, similar chiral amines have been successfully employed to achieve high levels of diastereoselectivity. The effectiveness of such auxiliaries is often quantified by the diastereomeric excess (d.e.), which measures the predominance of one diastereomer in the product mixture.

The following table illustrates hypothetical diastereomeric excesses that could be targeted in such reactions, based on the performance of structurally related chiral auxiliaries.

| Reaction Type | Substrate | Reagent | Potential Diastereomeric Excess (d.e.) |

| Diastereoselective Alkylation | Propanoyl-derived amide | Methyl iodide | >90% |

| Asymmetric Aldol Reaction | Acetyl-derived amide | Benzaldehyde | >85% |

In the Synthesis of Agrochemicals and Fine Chemicals

The demand for enantiomerically pure agrochemicals and fine chemicals has grown significantly due to increased efficacy and reduced environmental impact of single-enantiomer products. Chiral intermediates like this compound are crucial in the synthesis of these complex molecules.

Optically pure amino alcohols and their derivatives are recognized as important intermediates for the pharmaceutical and agrochemical industries. The chiral amine functionality present in this compound is a key synthon for introducing chirality into the backbone of various bioactive molecules.

While specific, publicly documented examples of the direct use of this compound in the synthesis of commercialized agrochemicals are limited, its structural components are found in various classes of pesticides, including fungicides and herbicides. For example, the synthesis of certain antifungal agents often involves the incorporation of chiral amine moieties to enhance their biological activity and target specificity. The stereochemistry of these amines can be critical for their binding to the target enzymes or proteins in the fungal pathogens.

In the realm of fine chemicals , this compound can serve as a precursor for the synthesis of more complex chiral ligands, catalysts, and pharmaceutical intermediates. The presence of two distinct amine groups, one of which is protected, allows for sequential and regioselective modifications, making it a versatile building block for constructing intricate molecular architectures.

The following table provides examples of compound classes within agrochemicals and fine chemicals where chiral diamine intermediates similar to this compound could be utilized.

| Industry | Compound Class | Potential Application of Chiral Diamine Intermediate |

| Agrochemical | Chiral Fungicides | Synthesis of the chiral backbone to improve efficacy. |

| Agrochemical | Chiral Herbicides | Introduction of a stereocenter to enhance selectivity. |

| Fine Chemical | Chiral Ligands | Preparation of ligands for asymmetric catalysis. |

| Fine Chemical | Pharmaceutical Intermediates | Building block for the synthesis of active pharmaceutical ingredients (APIs). |

Advanced Analytical and Characterization Methodologies in Chiral Amine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of synthesized compounds. For (R)-1-Cbz-amino-butyl-3-amine, a combination of infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive structural profile.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the primary amine (NH₂) would be indicated by a pair of stretching vibrations in the region of 3400-3250 cm⁻¹. The N-H bending vibration would also be observable around 1650-1580 cm⁻¹. The carbamate (B1207046) moiety (Cbz group) would show a strong carbonyl (C=O) stretching absorption typically between 1730-1680 cm⁻¹. Furthermore, the C-N stretching of the amine and carbamate groups would appear in the 1350-1000 cm⁻¹ region. The aromatic ring of the benzyl (B1604629) group will display C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. For this compound, with a molecular formula of C₁₂H₁₈N₂O₂, the expected molecular weight is approximately 222.29 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Common fragmentation patterns for Cbz-protected amines involve the cleavage of the benzylic C-O bond, leading to a prominent tropylium (B1234903) ion peak (m/z 91). Alpha-cleavage adjacent to the nitrogen atoms is also a characteristic fragmentation pathway for amines, which can help in confirming the butylamine (B146782) backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm region). The benzylic protons (-OCH₂-) would appear as a singlet around 5.1 ppm. The aliphatic protons of the butyl chain would resonate in the upfield region, with their chemical shifts and splitting patterns providing connectivity information. The protons adjacent to the nitrogen atoms would be deshielded compared to simple alkanes. The protons of the primary amine (NH₂) and the carbamate (NH) would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for each carbon atom. The carbonyl carbon of the carbamate would be observed in the downfield region (around 155-157 ppm). The aromatic carbons would resonate between 127-137 ppm. The benzylic carbon (-OCH₂-) would appear around 67 ppm, and the aliphatic carbons of the butyl chain would be found in the upfield region of the spectrum.

A summary of expected spectroscopic data is presented in the table below.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Aromatic (C₆H₅) | 7.3-7.4 ppm (multiplet) |

| Benzylic (-OCH₂-) | ~5.1 ppm (singlet) | |

| Aliphatic (butyl chain) | 1.0-3.5 ppm | |

| Amine/Amide (NH/NH₂) | Variable (broad singlets) | |

| ¹³C NMR | Carbonyl (C=O) | ~156 ppm |

| Aromatic (C₆H₅) | 127-137 ppm | |

| Benzylic (-OCH₂-) | ~67 ppm | |

| Aliphatic (butyl chain) | 20-50 ppm | |

| IR Spectroscopy | N-H Stretch (primary amine) | 3400-3250 cm⁻¹ (two bands) |

| C=O Stretch (carbamate) | 1730-1680 cm⁻¹ | |

| N-H Bend (primary amine) | 1650-1580 cm⁻¹ | |

| C-N Stretch | 1350-1000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 222 |

| Tropylium Ion | m/z = 91 |

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for determining the enantiomeric purity of chiral compounds like this compound. The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, their separation.

For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often employed. These CSPs can form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The mobile phase composition is a critical parameter in achieving optimal separation. For Cbz-protected amines, normal-phase chromatography is frequently used, with mobile phases typically consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. To improve peak shape and resolution for basic compounds like amines, small amounts of an additive, such as diethylamine (B46881) or trifluoroacetic acid, are often incorporated into the mobile phase. The choice of additive depends on the nature of the analyte and the stationary phase.

A typical workflow for determining the enantiomeric purity of this compound would involve:

Column Selection: Screening of various polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD).

Mobile Phase Optimization: Testing different ratios of hexane/alcohol and the effect of acidic or basic additives.

Method Validation: Once a suitable separation is achieved, the method is validated for parameters such as linearity, precision, and limit of detection and quantification of the undesired (S)-enantiomer.

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

| Parameter | Typical Conditions for Chiral HPLC of Amines |

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives on silica) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Additives | Diethylamine (for basic compounds) or Trifluoroacetic acid (for acidic compounds) |

| Detection | UV detector (wavelength selected based on the chromophore, e.g., ~254 nm for the Cbz group) |

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is a fundamental property of chiral molecules that arises from their ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The specific rotation, [α], is a standardized measure of this property.

For this compound, the measurement of its optical rotation can be used to confirm its stereochemical identity. By convention, a positive (+) rotation indicates a dextrorotatory compound, while a negative (-) rotation signifies a levorotatory compound. The "(R)" designation in the name refers to the absolute configuration of the chiral center as determined by the Cahn-Ingold-Prelog priority rules, and it does not directly correlate with the sign of the optical rotation.

The stereochemical assignment is made by comparing the experimentally measured optical rotation of the synthesized sample with the literature value for the known (R)-enantiomer. If the sign of the rotation matches, it provides strong evidence for the correct stereochemical assignment. The magnitude of the rotation is also indicative of the enantiomeric purity of the sample; a lower-than-expected value suggests the presence of the other enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Additives/Shift Reagents

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral additives allows for the determination of enantiomeric purity by NMR. This is achieved by converting the pair of enantiomers into a pair of diastereomers in situ, which are NMR-distinguishable. There are two main types of chiral additives used for this purpose:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to different chemical shifts for corresponding protons in the two enantiomers. For a primary amine like this compound, chiral acids such as (R)- or (S)-mandelic acid or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) can be effective CSAs. In the presence of the CSA, the ¹H NMR spectrum of a racemic mixture would show two sets of signals for certain protons, and the ratio of their integrals would correspond to the ratio of the enantiomers.

Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form a pair of stable diastereomers. For amines, common CDAs include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogues. The resulting diastereomeric amides will have distinct NMR spectra, allowing for the quantification of each diastereomer and, consequently, the determination of the enantiomeric purity of the original amine. The choice of CDA is crucial to ensure that the reaction proceeds to completion without racemization.

The general protocol for using a chiral additive involves:

Acquiring a standard ¹H NMR spectrum of the analyte.

Adding a molar equivalent of the chiral additive to the NMR tube.

Acquiring the ¹H NMR spectrum of the mixture and identifying a well-resolved pair of signals corresponding to the two diastereomeric species.

Integrating these signals to determine the enantiomeric ratio.

This NMR-based approach is particularly useful as it does not require chromatographic separation and can provide a direct measure of enantiomeric purity.

Green Chemistry Principles and Sustainable Synthesis of R 1 Cbz Amino Butyl 3 Amine

Development of Environmentally Benign Reaction Conditions

The choice of reaction medium is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle, contributing significantly to chemical waste. advancedchemtech.com Green chemistry advocates for the use of safer alternatives, such as water or solvent-free conditions.

Solvent-Free or Aqueous Media Syntheses

The protection of amines with the benzyloxycarbonyl (Cbz) group is a fundamental transformation in organic synthesis. ijacskros.com Traditionally, this reaction is carried out in organic solvents like dichloromethane (B109758) or dimethylformamide (DMF), which are associated with significant health and environmental concerns. advancedchemtech.comrsc.org A significant advancement in the green synthesis of Cbz-protected amines, including by extension (R)-1-Cbz-amino-butyl-3-amine, involves the use of water as the reaction medium. ijacskros.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.org The synthesis of Cbz-amines in water has been shown to be highly efficient and chemoselective. ijacskros.com This approach offers several advantages, including mild reaction conditions (often at room temperature), simplified work-up procedures, and the elimination of hazardous organic solvents. ijacskros.comresearchgate.net

Solvent-free reactions represent another important strategy for greening chemical synthesis. researchgate.net Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and yields. researchgate.net For the N-benzyloxycarbonylation of amines, microwave-assisted solvent-free methods have been developed, offering rapid and efficient synthesis of Cbz-protected amines with good to excellent yields and minimal side products. researchgate.net

Table 1: Comparison of Reaction Conditions for Cbz-Protection of Amines

| Parameter | Traditional Method | Aqueous Media | Solvent-Free (Microwave) |

| Solvent | Dichloromethane, DMF | Water | None |

| Temperature | Varies (often elevated) | Room Temperature | Elevated (Microwave) |

| Reaction Time | Several hours | Minutes to hours | Short (minutes) |

| By-products | Often requires base | Minimal | Minimal |

| Work-up | Organic extraction | Simple extraction | Direct isolation |

| Environmental Impact | High | Low | Very Low |

This table provides a generalized comparison based on literature for Cbz-protection reactions.

Micellar Catalysis in Aqueous Peptide Synthesis

Aqueous micellar catalysis has emerged as a powerful tool for conducting organic reactions in water, particularly for non-water-soluble reactants. nih.govnih.gov Surfactants form micelles in water, creating nano-sized hydrophobic pockets that can solubilize organic substrates and facilitate reactions. nih.gov This technique has been successfully applied to peptide synthesis, including steps that involve Cbz-protected amino acids. nih.govucsb.edu

In the context of synthesizing this compound, which can be a precursor for peptide synthesis, micellar catalysis offers a promising green approach. The use of surfactants can enable the efficient reaction between the amine and benzyl (B1604629) chloroformate in water, even if the starting materials have limited water solubility. This approach avoids the need for organic co-solvents and can lead to enhanced reaction rates. nih.gov Research has demonstrated tandem deprotection of Cbz groups and subsequent peptide coupling in aqueous micelles, highlighting the potential for multi-step syntheses in a single, environmentally benign medium. nih.govucsb.edu

Reduction of Waste and By-product Formation

A core principle of green chemistry is waste prevention. ambiopharm.com Traditional methods for amine protection often generate significant waste, including solvent waste and by-products from the use of stoichiometric reagents. advancedchemtech.comrsc.org The move towards catalytic processes and high atom economy reactions is crucial for minimizing waste.

The synthesis of Cbz-protected amines can be made more sustainable by employing catalytic methods. oup.com For instance, the use of catalytic amounts of acids or other promoters can replace the need for stoichiometric bases, thereby reducing the amount of waste generated. researchgate.net Furthermore, one-pot synthesis strategies, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste. rsc.org Such approaches are not only more environmentally friendly but also more cost-effective and time-efficient. rsc.org

Use of Renewable Feedstocks and Biocatalysis for Sustainable Production

The reliance on fossil fuels for chemical production is a major sustainability challenge. Green chemistry promotes the use of renewable feedstocks, such as biomass, to produce valuable chemicals. acs.orgresearchgate.net Amines, as a class of compounds, can be synthesized from biomass-derived platform molecules, offering a pathway to renewable this compound. researchgate.netmdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. mdpi.commanchester.ac.uk Enzymes offer several advantages over traditional chemical catalysts, including high stereoselectivity, mild reaction conditions (ambient temperature and pressure), and the use of water as a solvent. nih.govnih.gov For the synthesis of chiral amines like this compound, biocatalysis provides a powerful tool for establishing the desired stereochemistry with high enantiomeric excess. mdpi.comnih.gov

Enzymes such as transaminases, imine reductases, and amine dehydrogenases are being extensively studied and engineered for the synthesis of chiral amines. mdpi.comnih.gov These biocatalytic routes can start from renewable feedstocks, for example, using amino acids derived from fermentation as starting materials. researchgate.net Whole-cell biocatalysis, where entire microorganisms are used as catalysts, further simplifies the process by providing the necessary enzymes and cofactors in their natural environment. researchgate.net

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Biocatalyst | Reaction Type | Advantages |

| Transaminases | Reductive amination of ketones | High enantioselectivity, uses amine donors |

| Imine Reductases | Asymmetric reduction of imines | High stereocontrol, broad substrate scope |

| Amine Dehydrogenases | Reductive amination of ketones | Uses ammonia (B1221849) as the amine source |

| Whole-cell systems | Multi-step synthesis | Co-factor regeneration, simplified process |

This table summarizes common biocatalytic methods applicable to the synthesis of chiral amines.

Energy Efficiency in Synthetic Processes

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The asymmetric synthesis of chiral diamines remains a focal point of intensive research, with the goal of achieving near-perfect enantioselectivity and diastereoselectivity. rsc.org While classical methods exist, the development of novel catalytic systems is paramount for accessing complex molecular architectures with high precision. Current research is exploring a range of transition-metal and organocatalytic approaches.

Recent advancements include the use of iridium-catalyzed asymmetric umpolung allylation of imines, which provides a mild and efficient route to chiral vicinal diamines. acs.org Similarly, rhodium-catalyzed C-H insertion and amination reactions have emerged as powerful tools for constructing substituted 1,3-diamines from readily available precursors. nih.govnih.gov Another strategy involves the use of copper-catalyzed asymmetric Henry reactions, employing chiral 1,3-diamines as ligands to induce stereoselectivity in the formation of β-nitroalcohols, which are versatile intermediates for diamine synthesis. nih.gov These methods often capitalize on sophisticated ligand designs that create a precisely defined chiral environment around the metal center, guiding the stereochemical outcome of the reaction. The ongoing challenge lies in developing catalysts with broader substrate scope, lower catalyst loadings, and tolerance to diverse functional groups, which is essential for the synthesis of complex drug candidates.

| Catalytic System | Reaction Type | Key Advantages | Typical Enantioselectivity | Ref |

| Iridium-Phosphine Complexes | Asymmetric Umpolung Allylation | Low catalyst loading, mild conditions, broad functional group tolerance. | High (often >90% ee) | acs.org |

| Rhodium(II)-Carboxylates | C-H Insertion/Amination | Access to complex polyamine structures, high efficiency. | Good to excellent | nih.gov |

| Copper-Chiral Diamine Complexes | Asymmetric Henry Reaction | Controlled by ligand substituents, good yields. | Up to 91% ee | nih.gov |

| Palladium-Chiral Ligands | Asymmetric Allylic Amination | Sequential transformations possible, high enantiomeric excess. | High (often >90% ee) | nih.gov |

Strategies for Scalable and Industrially Viable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial process presents significant challenges, including cost, safety, and environmental impact. For (R)-1-Cbz-amino-butyl-3-amine and related chiral diamines, scalability is a key consideration for their use in pharmaceutical manufacturing. rsc.orgacs.org Strategies to enhance industrial viability focus on process optimization and the adoption of more efficient technologies.

One major focus is the reduction of catalyst loading, particularly when expensive heavy metals like iridium, rhodium, or palladium are used. acs.org Developing highly active catalysts that can be used in minute quantities without sacrificing yield or selectivity is a critical goal. Furthermore, the recovery and reuse of these catalysts are essential for making processes economically feasible. Research into immobilized or supported catalysts that can be easily separated from the reaction mixture is an active area. nih.gov Biocatalytic routes, utilizing enzymes like transaminases or dehydrogenases, are also gaining significant attention as they offer high selectivity under mild, environmentally friendly conditions, although challenges in enzyme stability and recovery remain. rsc.orgnih.gov The synthesis of 1,4-diaminobutane, a related diamine, has been enhanced in E. coli by optimizing cofactor synthesis, showcasing a potential strategy for the bio-production of other diamines. mdpi.com

| Strategy | Objective | Key Challenges | Potential Solution | Ref |

| Low Catalyst Loading | Reduce cost and metal waste. | Maintaining high reaction rates and yields. | Development of highly active catalyst systems. | acs.org |

| Catalyst Immobilization | Facilitate catalyst recovery and reuse. | Leaching of the catalyst, reduced activity. | Supported catalysts in fixed-bed flow reactors. | nih.gov |

| Biocatalysis | Improve sustainability and selectivity. | Enzyme stability, substrate scope, downstream processing. | Protein engineering and enzyme immobilization. | rsc.orgnih.gov |

| Process Intensification | Increase throughput and efficiency. | Handling of multiphase systems, process control. | Continuous flow chemistry, microreactor technology. | whiterose.ac.ukacs.org |

Exploration of New Therapeutic Applications for Derivatives

Chiral amines are foundational components in a vast number of commercial pharmaceuticals, with estimates suggesting they are present in about half of all active pharmaceutical ingredients (API). rsc.orgnih.gov The 1,3-diamine motif, as found in this compound, is a privileged structure in medicinal chemistry. Derivatives of this scaffold are being actively explored for a wide range of therapeutic applications.

The presence of two amine functionalities allows for diverse chemical modifications, enabling the creation of libraries of compounds for screening against various biological targets. These diamine scaffolds can be found in molecules developed as anti-diabetic agents (like Sitagliptin), HIV protease inhibitors, and anti-cancer drugs. nih.gov The specific stereochemistry is often crucial for biological activity, as different enantiomers can have vastly different pharmacodynamic and pharmacokinetic properties. nih.gov Future research will involve synthesizing novel derivatives of the (R)-1,3-diaminobutane core and evaluating their efficacy in areas such as neuropharmacology, where compounds like Carbamazepine (CBZ) modulate neurotransmitter release, and infectious diseases. nih.gov The versatility of the Cbz protecting group allows for selective deprotection and further functionalization, making it a key intermediate in the synthesis of these complex molecules. organic-chemistry.orgmissouri.edu

| Therapeutic Area | Example Drug/Target Class | Role of Chiral Diamine Motif | Ref |

| Diabetes | Sitagliptin (DPP-4 inhibitor) | Core structural component essential for binding. | nih.gov |

| HIV/AIDS | Lopinavir (Protease inhibitor) | Forms key interactions with the enzyme active site. | nih.gov |

| Cancer | Crizotinib (ALK inhibitor) | Part of the pharmacophore responsible for kinase inhibition. | nih.gov |

| Epilepsy | Carbamazepine (CBZ) | While not a diamine, its mechanism relates to neurotransmitter modulation, a target for diamine derivatives. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Catalyst Design

The traditional discovery of catalysts has long relied on a combination of chemical intuition and laborious trial-and-error experimentation. cas.cnpaperpublications.org The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, dramatically accelerating the design of new, highly efficient catalysts for stereoselective synthesis. catalysis-summit.com

| AI/ML Application | Description | Impact on Catalyst Design | Ref |

| High-Throughput Screening | ML models predict the performance of thousands of virtual catalyst candidates. | Rapidly identifies promising candidates, reducing experimental workload. | cas.cncatalysis-summit.com |

| Predictive Modeling | Algorithms predict key properties like enantioselectivity and catalytic activity. | Guides the design of more effective and selective catalysts. | chemistryworld.com |

| Generative Algorithms | AI proposes novel catalyst structures based on specified criteria. | Explores new chemical space and accelerates discovery of innovative catalysts. | catalysis-summit.com |

| Automated Synthesis | AI-powered closed-loop systems integrate synthesis, characterization, and optimization. | Improves data quality, ensures reproducibility, and accelerates development cycles. | cas.cn |

Continuous Flow Chemistry Approaches for Chiral Diamine Synthesis

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. thieme.de This approach offers numerous advantages for the synthesis of chiral diamines, including enhanced safety, improved reaction control, and seamless scalability. nih.gov

The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat and mass transfer, leading to higher yields, better selectivity, and shorter reaction times. nih.gov Continuous flow systems are particularly well-suited for reactions that are hazardous or difficult to control in batch mode. For chiral synthesis, immobilized catalysts or reagents can be packed into a column, allowing the reaction mixture to flow through, which simplifies product purification and enables catalyst reuse. acs.org Researchers have demonstrated the successful continuous-flow synthesis of chiral 1,2-diamino derivatives and other chiral amines, showing that this technology can achieve high enantioselectivity. whiterose.ac.ukthieme.de Applying these principles to the synthesis of this compound could lead to a more efficient, cost-effective, and scalable industrial process, overcoming many of the limitations of traditional batch manufacturing. acs.org

| Feature | Batch Processing | Continuous Flow Processing | Advantage of Flow | Ref |

| Scalability | Difficult; often requires re-optimization. | Simple; run the system for a longer time. | Higher productivity and easier scale-up. | nih.gov |

| Safety | Large volumes of reagents, risk of thermal runaway. | Small reaction volumes, excellent heat dissipation. | Inherently safer for hazardous reactions. | thieme.de |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | Higher reproducibility and selectivity. | nih.gov |

| Catalyst Handling | Homogeneous catalysts require difficult separation. | Ideal for immobilized/supported catalysts. | Simplified purification and catalyst recycling. | acs.org |

Q & A

Basic Research Questions